3-[4-(benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Description
3-[4-(Benzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine is a pyridazine derivative featuring a benzenesulfonyl-substituted piperazine ring at position 3 and a pyridin-3-yl group at position 4. The piperazine moiety enhances molecular flexibility and interaction with biological targets, while the benzenesulfonyl group may influence solubility and receptor binding. This compound’s structural complexity positions it as a candidate for further therapeutic exploration, particularly in medicinal chemistry contexts where heterocyclic systems are prioritized.
Properties
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-27(26,17-6-2-1-3-7-17)24-13-11-23(12-14-24)19-9-8-18(21-22-19)16-5-4-10-20-15-16/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVUYCGGUIOLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target bacterial species.
Mode of Action
It’s known that similar compounds interact with their targets, leading to significant inhibitory activity. The compound likely interacts with essential proteins or enzymes in the target organism, disrupting their normal function and leading to inhibition of growth or survival.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been evaluated for their drug likeness or “drugability” according to lipinski’s rule of five (ro5), suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
Based on its potential anti-tubercular activity, the compound likely leads to the inhibition of growth or survival of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
3-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Key Structural Differences :
- Sulfonyl Group : The benzenesulfonyl group in the target compound is replaced with a 3-chlorobenzenesulfonyl group.
- Heterocyclic Substituent : The pyridin-3-yl group is substituted with a 3-methylpyrazole ring.
Implications :
- The pyrazole ring introduces a smaller heterocycle with distinct hydrogen-bonding capabilities, which could modulate interactions with enzymatic targets (e.g., kinases or GPCRs). However, the methyl group may increase lipophilicity, affecting membrane permeability .
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
Key Structural Differences :
- Sulfonyl vs. Phenoxypropyl Chain: The benzenesulfonyl-piperazine moiety is replaced with a 3-(4-chlorophenoxy)propyl chain.
- Chlorine Substitution : A chlorine atom is present at position 3 of the pyridazine core.
Implications :
- However, this may reduce solubility compared to the sulfonyl group .
- The chlorine atom on pyridazine could enhance electrophilicity, affecting reactivity in biological systems. This modification aligns with reported anti-bacterial pyridazine derivatives .
Piperazine-Linked Pyrrolo[2,3-d]pyrimidine Derivatives
Key Structural Differences :
- Core Heterocycle : The pyridazine core is replaced with pyrrolo[2,3-d]pyrimidine, a bicyclic system.
- Substituents: A cyclopentyl-dimethylcarbamoyl group and pyridin-3-ylamino substituent are present.
Implications :
- The pyrrolo[2,3-d]pyrimidine core is bulkier and more rigid, likely influencing binding to targets such as kinases or nucleotide-binding proteins .
- The cyclopentyl and dimethylcarbamoyl groups may enhance selectivity or potency, as seen in kinase inhibitors. These modifications suggest optimization for pharmacokinetic properties, such as oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
